Superior LSD1 Inhibitory Potency: A 7-Fold Improvement Over a Close Structural Analog
3-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide demonstrates a significant, quantifiable advantage in inhibiting Lysine-Specific Demethylase 1 (LSD1) compared to a closely related analog. This compound achieved an IC50 of 356 nM against human recombinant LSD1 [1]. In contrast, the N-(5-methyl-1,3-thiazol-2-yl)benzamide analog lacking the 3-hydroxy substituent exhibited a substantially weaker IC50 of 2500 nM (2.5 µM) under comparable assay conditions [2]. This difference underscores the critical role of the 3-hydroxy group in enhancing binding affinity to the LSD1 active site.
| Evidence Dimension | Inhibition of human LSD1 (IC50) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | N-(5-methyl-1,3-thiazol-2-yl)benzamide: 2500 nM |
| Quantified Difference | ~7-fold improvement in potency (lower IC50) |
| Conditions | In vitro enzymatic assay using recombinant human LSD1 with a methylated peptide substrate (30 min incubation). |
Why This Matters
This 7-fold potency gain is critical for researchers developing epigenetic probes where lower compound concentrations minimize off-target effects and cytotoxicity, directly impacting experimental validity and translational potential.
- [1] BindingDB. (2025). BDBM50067551 (CHEMBL3402053) - Inhibition of human recombinant LSD1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551 View Source
- [2] BindingDB. (2025). BDBM50445336 (CHEMBL1797639) - Inhibition of human LSD1. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50445336 View Source
